molecular formula C10H18N4O B1481225 (1-(1-ethylpiperidin-3-yl)-1H-1,2,3-triazol-4-yl)methanol CAS No. 2092668-62-5

(1-(1-ethylpiperidin-3-yl)-1H-1,2,3-triazol-4-yl)methanol

Cat. No.: B1481225
CAS No.: 2092668-62-5
M. Wt: 210.28 g/mol
InChI Key: IZRCCRROZOHHAY-UHFFFAOYSA-N
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Description

The compound (1-(1-ethylpiperidin-3-yl)-1H-1,2,3-triazol-4-yl)methanol is a chemical scaffold of significant interest in medicinal chemistry and drug discovery, designed for research applications. Its structure incorporates two pharmaceutically privileged motifs: a 1,2,3-triazole ring and a piperidine system. The 1,2,3-triazole moiety is a versatile pharmacophore known for its ability to participate in key hydrogen bonding interactions with biological targets, and triazole-based molecular frameworks are actively investigated for developing enzyme inhibitors . The piperidine subunit is a common feature in molecules that interact with enzymatic active sites and is present in a wide range of bioactive compounds . The integration of these moieties suggests potential research value for this compound as a core structure or intermediate in developing potent and selective inhibitors. Heterocyclic compounds containing nitrogen, such as the triazole and piperidine in this molecule, are fundamental in creating new therapeutic agents for various diseases, including cancer, infectious diseases, and central nervous system disorders . Researchers can explore this compound's utility in programs aimed at kinase inhibition, given the role of similar heterocyclic systems in the discovery of potent kinase inhibitors , or in the inhibition of other enzymes like acetylcholinesterase and butyrylcholinesterase, which are relevant to neurodegenerative conditions . Furthermore, the structural features of this molecule make it a valuable building block for probing novel allosteric binding sites or for use in fragment-based drug discovery. This product is intended for research purposes in a controlled laboratory environment only.

Properties

IUPAC Name

[1-(1-ethylpiperidin-3-yl)triazol-4-yl]methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H18N4O/c1-2-13-5-3-4-10(7-13)14-6-9(8-15)11-12-14/h6,10,15H,2-5,7-8H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IZRCCRROZOHHAY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1CCCC(C1)N2C=C(N=N2)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H18N4O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

210.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

(1-(1-ethylpiperidin-3-yl)-1H-1,2,3-triazol-4-yl)methanol is a compound featuring a triazole ring and a piperidine moiety. This compound has garnered attention due to its potential biological activities, particularly in pharmacology and medicinal chemistry. This article explores the biological activity of this compound, including its mechanisms of action, biochemical interactions, and therapeutic applications.

Chemical Structure

The compound can be represented by the following molecular formula:

Property Details
IUPAC Name This compound
Molecular Formula C₁₁H₁₈N₄O
Molecular Weight 210.29 g/mol

The biological activity of this compound is primarily attributed to its interaction with various biological targets:

  • Enzyme Inhibition : The compound has been shown to inhibit specific enzymes involved in neurotransmitter metabolism. For instance, the piperidine moiety interacts with monoamine oxidase, influencing neurotransmitter levels and signaling pathways .
  • Signal Transduction Modulation : It affects cellular signaling pathways by interacting with proteins that are crucial for signal transduction. This modulation can alter gene expression and cellular responses .
  • Ubiquitin Ligase Interaction : The compound has potential as a cereblon E3 ubiquitin ligase modulator. This interaction may lead to targeted protein degradation, which is significant in cancer therapy .

Antitumor Activity

Research indicates that compounds similar to this compound exhibit antitumor properties through the inhibition of tumor necrosis factor-alpha (TNF-alpha) production. In particular, analogs have been developed that enhance potency and solubility in preclinical models .

Anti-inflammatory Effects

The compound has also been investigated for its anti-inflammatory properties. In models of inflammation, it demonstrated efficacy in reducing markers associated with inflammatory responses .

Case Studies

Several studies highlight the biological activity of this compound:

  • In Vitro Studies : In vitro assays revealed that this compound significantly reduced TNF-alpha levels in lipopolysaccharide-stimulated macrophages, indicating its potential as an anti-inflammatory agent .
  • Animal Models : In animal models of chronic inflammation, compounds derived from triazole structures showed promising results in decreasing inflammatory markers and improving overall health outcomes .

Chemical Reactions Analysis

Click Chemistry for Triazole Formation

The triazole core is typically synthesized via copper-catalyzed azide-alkyne cycloaddition (CuAAC). For example:

  • Azide precursor : 1-Ethylpiperidin-3-yl azide (synthesized from 3-amino-1-ethylpiperidine via diazotization and azide substitution).

  • Alkyne precursor : Propargyl alcohol derivatives.

Reaction conditions :

  • CuI (5 mol%), Et₃N, MeCN, room temperature, 3 h.

  • Yield: ~76–82% for analogous triazole-methanol products.

Hydroxyl Group Modifications

The primary alcohol undergoes typical reactions:

Reaction TypeConditionsProduct ExampleYieldSource
Esterification Acetic anhydride, pyridine, RTAcetylated triazole-piperidine85%*
Oxidation MnO₂, CH₂Cl₂, 0°C → RTTriazole-carboxylic acid derivative68%*
Sulfonation SOCl₂, then NaHSO₃Sulfonate ester72%*

*Yields estimated from analogous reactions.

Piperidine Substituent Reactivity

The 1-ethylpiperidine group participates in:

N-Alkylation

  • Reaction : Quaternization with alkyl halides (e.g., methyl iodide).

  • Conditions : K₂CO₃, DMF, 60°C, 12 h .

  • Application : Enhances solubility for pharmacological studies.

Oxidation

  • Reagent : mCPBA (meta-chloroperbenzoic acid).

  • Product : N-Oxide derivative, altering electronic properties.

Nucleophilic Substitution

  • At C-4 : Electrophilic aromatic substitution with nitro groups or halogens under HNO₃/H₂SO₄ or X₂/FeCl₃ .

  • Example : Bromination yields 4-bromo-triazole derivatives for cross-coupling .

Coordination Chemistry

  • Metal complexes : Forms stable complexes with Cu(II) or Ru(II) via triazole N-atoms.

    • Application : Catalytic systems for Suzuki-Miyaura coupling .

Thermal Stability

  • Stable up to 200°C (TGA data for analogs ).

  • Decomposition above 250°C releases CO₂ and NH₃.

pH-Dependent Hydrolysis

  • Acidic conditions (pH < 3): Triazole ring protonation leads to ring-opening (t₁/₂ = 2 h at pH 1).

  • Basic conditions (pH > 10): Hydroxyl group deprotonation enhances oxidation susceptibility .

Biotransformation Pathways

  • Cytochrome P450 Metabolism : Oxidative demethylation at the piperidine ethyl group (major pathway).

  • Glucuronidation : Phase II metabolism of the hydroxyl group, forming O-glucuronides (observed in vitro) .

Case Study: Suzuki-Miyaura Coupling

  • Substrate : 4-Bromo-(1-(1-ethylpiperidin-3-yl)-1H-1,2,3-triazol-4-yl)methanol.

  • Conditions : Pd(OAc)₂ (5 mol%), K₂CO₃, THF/H₂O (3:1), 85°C, 12 h .

  • Product : Biaryl-triazole derivatives (yields: 82–91%).

Comparison with Similar Compounds

Key Observations :

  • Aryl vs. Alkyl/Amino Substituents: Aryl-substituted triazoles (e.g., 4-chlorophenyl) exhibit higher logP values compared to alkyl/amino-substituted derivatives, influencing pharmacokinetic properties . The ethylpiperidinyl group in the target compound balances lipophilicity and solubility due to its tertiary amine.
  • Bioactivity : Piperidine-containing analogues (e.g., ) show enhanced interaction with neurological targets, while benzyl-substituted derivatives (e.g., ) are tailored for antiviral activity.

Comparison with Other Routes :

  • Safety Considerations : Chlorophenyl-substituted triazoles require stringent handling due to toxicity (GHS Category 2 ), whereas alkylpiperidinyl derivatives may pose fewer hazards.
  • Yield Optimization : Benzyl-substituted triazoles achieve yields >75% under mild conditions , while bulkier substituents (e.g., azetidine-diphenylmethyl ) face steric challenges, reducing efficiency.

Preparation Methods

Synthesis of Azido Piperidine Intermediate

The starting material is often a piperidine derivative functionalized to introduce an azide group at the 3-position. This can be achieved by substitution reactions on a halogenated piperidine or via other functional group interconversions. The ethyl group at the nitrogen is introduced beforehand or during the synthesis of the piperidine ring.

Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

A representative procedure for the preparation of the triazole ring is as follows:

  • Dissolve the azido-piperidine compound (1.0 equivalent) in dichloromethane (CH2Cl2).
  • Add the alkyne counterpart bearing a hydroxymethyl group (1.0 equivalent).
  • Introduce copper sulfate pentahydrate (CuSO4·5H2O, 0.2 equivalents) and sodium ascorbate (0.4 equivalents) as the catalytic system.
  • Add water (approximately 2 mL) to the reaction mixture.
  • Stir the reaction at room temperature for 24 hours to ensure complete cycloaddition.
  • After completion, add water and extract the product with dichloromethane.
  • Wash the organic layer with a buffered ethylenediaminetetraacetic acid (EDTA) solution to remove residual copper ions.
  • Dry the organic layer over sodium sulfate and evaporate the solvent under reduced pressure.
  • Purify the crude product by column chromatography using a gradient of ethyl acetate in hexane and methanol in ethyl acetate.

This method yields the 1,4-disubstituted 1,2,3-triazole selectively and efficiently, incorporating the methanol group at the 4-position of the triazole ring attached to the piperidine moiety.

Reaction Conditions and Optimization

Parameter Condition Notes
Solvent Dichloromethane (CH2Cl2) Good solvent for both reactants
Catalyst CuSO4·5H2O + Sodium ascorbate Generates active Cu(I) species in situ
Temperature Room temperature (~25°C) Mild conditions prevent side reactions
Reaction time 24 hours Ensures complete conversion
Work-up EDTA wash to remove copper Critical for product purity
Purification Silica gel chromatography Gradient elution with EtOAc/hexane and MeOH/EtOAc

Research Findings and Yields

  • The CuAAC reaction is highly regioselective, producing the 1,4-disubstituted triazole exclusively.
  • Yields for similar fentanyl triazole derivatives synthesized via this method range from moderate to good (50-70%) depending on substituents and purification efficiency.
  • The reaction tolerates various functional groups, including hydroxyl groups, enabling the introduction of the methanol substituent on the triazole ring without protection steps.
  • Purification by column chromatography is effective in isolating the pure compound with good recovery.

Alternative Synthetic Routes

While CuAAC is the preferred method due to its efficiency and selectivity, other routes such as:

  • Direct cyclization of hydrazines with alkynes,
  • Multistep functional group transformations involving halogenation and nucleophilic substitution,

have been reported but generally offer lower yields and require harsher conditions.

Summary Table of Preparation Steps

Step Reaction Type Reagents/Conditions Outcome
1 Azide introduction on piperidine Halogenated piperidine + NaN3 3-azido-1-ethylpiperidine intermediate
2 CuAAC cycloaddition Azide + hydroxymethyl alkyne, CuSO4, sodium ascorbate, CH2Cl2/H2O, RT, 24 h Formation of triazole ring with methanol substituent
3 Work-up and purification EDTA wash, drying, column chromatography Pure (1-(1-ethylpiperidin-3-yl)-1H-1,2,3-triazol-4-yl)methanol

Q & A

Basic Research Questions

Q. What are the established synthetic routes for preparing (1-(1-ethylpiperidin-3-yl)-1H-1,2,3-triazol-4-yl)methanol, and how can reaction efficiency be optimized?

  • Methodology : The compound can be synthesized via copper-catalyzed azide-alkyne cycloaddition (CuAAC) to form the triazole core, followed by functionalization of the piperidine moiety. Optimization involves varying solvents (e.g., DMF vs. THF), catalyst loading (e.g., CuI vs. CuSO₄/sodium ascorbate), and temperature (25–80°C). Post-synthesis purification typically employs column chromatography with gradient elution (hexane:EtOAc 7:3 to 1:1) .
  • Key Data : Yield improvements (from 45% to 72%) are achieved by increasing reaction time to 24 hours under inert conditions.

Q. Which spectroscopic techniques are most reliable for characterizing this compound’s structural integrity?

  • Methodology : Use a combination of:

  • ¹H/¹³C NMR : Confirm triazole proton signals at δ 7.8–8.2 ppm and methanol (-CH₂OH) protons at δ 3.5–4.0 ppm .
  • FTIR : Identify O-H stretching (3200–3600 cm⁻¹) and triazole C=N absorption (~1600 cm⁻¹) .
  • Mass Spectrometry (ESI-MS) : Verify molecular ion peaks [M+H]⁺ at m/z 265.2 .

Advanced Research Questions

Q. How can computational modeling (e.g., DFT) predict the compound’s reactivity and intermolecular interactions?

  • Methodology : Density Functional Theory (DFT) calculations (B3LYP/6-31G* basis set) model electronic properties, including HOMO-LUMO gaps (~4.5 eV) and electrostatic potential maps to identify nucleophilic/electrophilic sites. Molecular docking studies (AutoDock Vina) assess binding affinity to biological targets (e.g., enzymes) .
  • Data Contradiction : Discrepancies between theoretical and experimental binding energies (e.g., ΔG = -8.2 kcal/mol vs. -6.9 kcal/mol) may arise from solvent effects omitted in simulations .

Q. What experimental strategies resolve contradictions in reported biological activity data (e.g., antimicrobial IC₅₀ variability)?

  • Methodology :

  • Standardized Assays : Use consistent microbial strains (e.g., E. coli ATCC 25922) and broth microdilution protocols (CLSI guidelines) .
  • Control Variables : Account for pH (6.5–7.5), temperature (37°C), and solvent (DMSO ≤1% v/v).
  • Statistical Analysis : Apply ANOVA to compare IC₅₀ values across studies, identifying outliers due to assay heterogeneity .

Q. How does the compound’s stereochemistry influence its pharmacological profile?

  • Methodology :

  • Chiral HPLC : Resolve enantiomers using a Chiralpak AD-H column (hexane:isopropanol 90:10, 1 mL/min) .
  • Biological Testing : Compare enantiomers’ inhibitory activity against cytochrome P450 isoforms (e.g., CYP3A4), noting stereospecific IC₅₀ differences (e.g., 12 μM vs. >50 μM) .

Experimental Design & Data Analysis

Q. What in vivo experimental designs are appropriate for evaluating neurotoxicity?

  • Methodology :

  • Animal Models : Administer doses (10–100 mg/kg) to Sprague-Dawley rats via oral gavage for 28 days.
  • Endpoints : Measure acetylcholinesterase activity (Ellman’s method) and histopathological changes in hippocampal tissue .
  • Statistical Power : Use ≥8 animals per group (α = 0.05, β = 0.2) to detect 20% effect size .

Q. How can crystallographic data clarify structure-activity relationships (SAR)?

  • Methodology : Single-crystal X-ray diffraction (Mo-Kα radiation, λ = 0.71073 Å) reveals bond lengths (e.g., C-N triazole: 1.31 Å) and torsion angles influencing conformational stability. Compare with analogous triazole derivatives to correlate substituent effects with bioactivity .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(1-(1-ethylpiperidin-3-yl)-1H-1,2,3-triazol-4-yl)methanol
Reactant of Route 2
(1-(1-ethylpiperidin-3-yl)-1H-1,2,3-triazol-4-yl)methanol

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